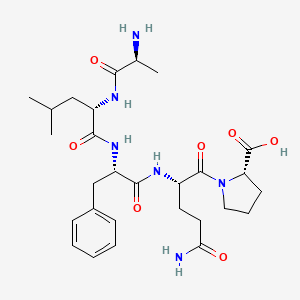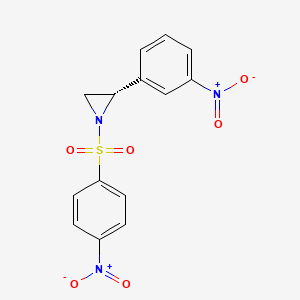
4-Hydroxy-5-methyl-1,2-thiazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-5-methyl-1,2-thiazole-3-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its thiazole ring. This compound is notable for its aromatic properties, which arise from the delocalization of π-electrons within the ring structure. The presence of both hydroxyl and carboxylic acid functional groups makes it a versatile molecule in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-methyl-1,2-thiazole-3-carboxylic acid typically involves the reaction of 4-hydroxybenzene-1-benzothiomide with ethyl-2-chloro acetoacetate. This reaction proceeds under basic conditions, often using potassium carbonate as a base in a mixture of methanol and water .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-5-methyl-1,2-thiazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
4-Hydroxy-5-methyl-1,2-thiazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and dyes
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-5-methyl-1,2-thiazole-3-carboxylic acid involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to changes in biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
- 2-Aminothiazole-4-carboxylic acid
- 4-Hydroxy-2-quinolone
Uniqueness
4-Hydroxy-5-methyl-1,2-thiazole-3-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid functional groups on the thiazole ring. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds .
Propiedades
Número CAS |
716361-63-6 |
|---|---|
Fórmula molecular |
C5H5NO3S |
Peso molecular |
159.17 g/mol |
Nombre IUPAC |
4-hydroxy-5-methyl-1,2-thiazole-3-carboxylic acid |
InChI |
InChI=1S/C5H5NO3S/c1-2-4(7)3(5(8)9)6-10-2/h7H,1H3,(H,8,9) |
Clave InChI |
NUSMUKZICSYFFF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NS1)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-Methyl-2-(trifluoromethyl)-6H-imidazo[4,5-f]quinolin-6-ol](/img/structure/B14219235.png)


![2-[(2-Aminophenyl)sulfanyl]-3-(4-nitrophenyl)-1-phenylpropan-1-one](/img/structure/B14219257.png)





